molecular formula C11H12ClN3 B13476731 4-Chloro-1-phenethyl-1h-pyrazol-3-amine

4-Chloro-1-phenethyl-1h-pyrazol-3-amine

Cat. No.: B13476731
M. Wt: 221.68 g/mol
InChI Key: IPTYZOBGPBVGDF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-1-phenethyl-1h-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Industrial production methods often employ these routes due to their efficiency and high yield.

Chemical Reactions Analysis

4-Chloro-1-phenethyl-1h-pyrazol-3-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine, DMSO, and various hydrazines. Major products formed from these reactions include pyrazolo[1,5-a]pyrimidines and other heterocyclic systems .

Comparison with Similar Compounds

4-Chloro-1-phenethyl-1h-pyrazol-3-amine can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their reactivity and applications

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

4-chloro-1-(2-phenylethyl)pyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c12-10-8-15(14-11(10)13)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14)

InChI Key

IPTYZOBGPBVGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

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